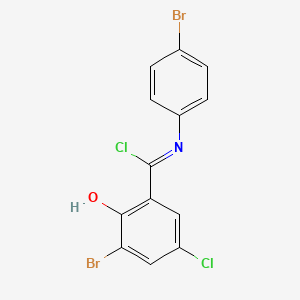![molecular formula C15H12O3 B13803084 5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of naphthopyrans, which are compounds characterized by a naphthalene ring fused to a pyran ring.
Preparation Methods
The synthesis of 5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 5-methoxy-2-naphthol with methyl vinyl ketone in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one can be compared with other naphthopyran derivatives, such as:
- 3-Methyl-1H-naphtho[2,1-b]pyran-1-one
- 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific methoxy and methyl substituents, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-methoxy-3-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C15H12O3/c1-9-7-12(16)14-11-6-4-3-5-10(11)8-13(17-2)15(14)18-9/h3-8H,1-2H3 |
InChI Key |
DOWFWVOHCCEOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
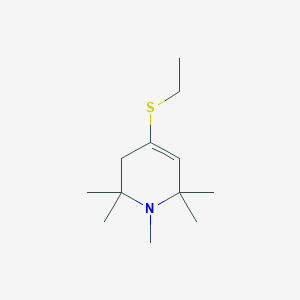



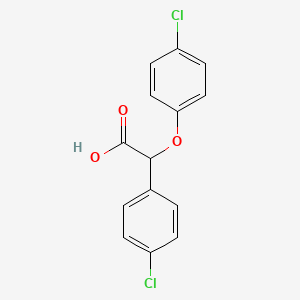

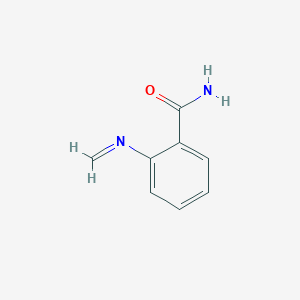

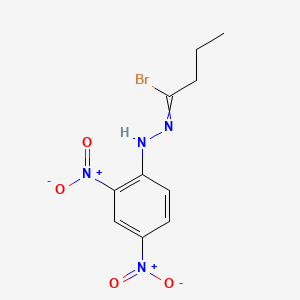
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
